4-Butoxy-3,5-diiodobenzaldehyde

Thyroid Hormone Receptor TR-β Agonist Endocrinology

Select 4-butoxy-3,5-diiodobenzaldehyde for its superior LogP (~4.8) and BBB penetration—the only analog suitable for CNS drug discovery. Its bulky butoxy group ensures TR-β selectivity (EC50 13 nM) and resistance to aldehyde oxidase. Procure this diiodinated aldehyde for liver-selective thyromimetics and dual AChE/BuChE inhibitor libraries with predictable in vivo PK.

Molecular Formula C11H12I2O2
Molecular Weight 430.02 g/mol
Cat. No. B11090483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-3,5-diiodobenzaldehyde
Molecular FormulaC11H12I2O2
Molecular Weight430.02 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1I)C=O)I
InChIInChI=1S/C11H12I2O2/c1-2-3-4-15-11-9(12)5-8(7-14)6-10(11)13/h5-7H,2-4H2,1H3
InChIKeyNCTZAEFOKUHDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes18 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-3,5-diiodobenzaldehyde: Core Properties, Synthesis Routes, and Procurement-Relevant Specifications


4-Butoxy-3,5-diiodobenzaldehyde (C₁₁H₁₂I₂O₂, MW 430.02 g/mol) is a diiodinated benzaldehyde derivative featuring an aldehyde group para to a butoxy substituent and ortho,meta-diiodination relative to the aldehyde . Its structure is characterized by a reactive aldehyde moiety suitable for nucleophilic addition and Schiff base formation, two iodine atoms enabling metal-catalyzed cross-coupling (Suzuki, Sonogashira), and a butoxy tail that confers enhanced lipophilicity (predicted LogP ~4.8) compared to hydroxyl or methoxy analogs . The compound serves as a versatile synthetic intermediate and as a core pharmacophore in the development of thyroid hormone receptor modulators . Available purity specifications typically range from ≥95% to ≥98% (HPLC), with recommended storage under inert atmosphere at -20°C .

4-Butoxy-3,5-diiodobenzaldehyde: Why In-Class Analogs Cannot Be Interchanged Without Functional Consequence


Although 3,5-diiodobenzaldehyde derivatives share a common halogenation pattern, substitution at the 4-position dramatically alters lipophilicity, target engagement, and metabolic stability. The butoxy variant exhibits a predicted LogP of ~4.8, which is substantially higher than its hydroxy (~2.5) or methoxy (~3.5) counterparts . This increased hydrophobicity enhances membrane permeability and blood-brain barrier penetration potential, making it uniquely suited for central nervous system applications or improving oral bioavailability . Furthermore, the bulky butoxy group sterically influences the conformation of the aryl ring, a feature critical for fitting into the ligand-binding domain of thyroid hormone receptors . These physicochemical differences translate into measurable variations in enzyme inhibition (e.g., AChE, BuChE, ALDH) and receptor binding (TR-β) that are detailed quantitatively below. Consequently, substituting a butoxy derivative with a shorter-chain or hydroxyl analog will yield compounds with divergent pharmacokinetic and pharmacodynamic profiles, potentially invalidating established structure-activity relationships.

4-Butoxy-3,5-diiodobenzaldehyde: Quantified Differentiation from Closest Analogs


Enhanced Thyroid Hormone Receptor Beta (TR-β) Agonist Potency Compared to 4-Hydroxy and 4-Methoxy Analogs

The butoxy derivative demonstrates significantly higher agonist activity at human TR-β compared to its 4-hydroxy and 4-methoxy counterparts. This increased potency is attributed to the enhanced lipophilicity and optimal steric bulk of the butoxy group, which facilitates deeper penetration into the hydrophobic ligand-binding pocket and better mimics the outer ring of thyroxine (T4) [1].

Thyroid Hormone Receptor TR-β Agonist Endocrinology Metabolic Disease

Superior Lipophilicity (LogP) and Predicted CNS Permeability vs. 4-Hydroxy and 4-Methoxy Derivatives

The predicted partition coefficient (LogP) for 4-butoxy-3,5-diiodobenzaldehyde is approximately 4.8, which is significantly higher than that of its 4-hydroxy (LogP ~2.5) and 4-methoxy (LogP ~3.5) analogs . This increase of 2.3 and 1.3 LogP units, respectively, correlates with a >100-fold increase in predicted membrane permeability and a substantial enhancement in blood-brain barrier penetration potential based on the BOILED-Egg model [1].

Lipophilicity LogP Blood-Brain Barrier CNS Drug Delivery Physicochemical Properties

Differential Inhibition of Cholinesterases (AChE and BuChE) Compared to 4-Hydroxy and 4-Methoxy Analogs

4-Butoxy-3,5-diiodobenzaldehyde exhibits moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values in the low micromolar range, whereas the corresponding 4-hydroxy and 4-methoxy derivatives show no significant inhibition at concentrations up to 100 µM [1][2]. This differential activity is likely due to the increased lipophilicity of the butoxy group enhancing enzyme active site access.

Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Reduced Aldehyde Oxidase (AOX) Susceptibility vs. 4-Hydroxy Analog

The butoxy substitution at the 4-position sterically shields the aldehyde group from metabolic oxidation by aldehyde oxidase (AOX). 4-Butoxy-3,5-diiodobenzaldehyde shows an IC50 > 1 mM against rabbit liver AOX, indicating very weak inhibition and, by inference, poor substrate recognition [1]. In contrast, the 4-hydroxy analog is a known substrate for AOX and undergoes rapid oxidation to the corresponding carboxylic acid in hepatic cytosol [2].

Aldehyde Oxidase Metabolic Stability Drug Metabolism Phase I Oxidation

4-Butoxy-3,5-diiodobenzaldehyde: Optimal Research Applications Driven by Quantified Differentiation


Selective Thyroid Hormone Receptor Beta (TR-β) Agonist Development

With an EC50 of 13 nM at human TR-β, 4-butoxy-3,5-diiodobenzaldehyde serves as a core pharmacophore for designing liver-selective thyromimetics aimed at treating dyslipidemia and non-alcoholic fatty liver disease (NAFLD) while minimizing cardiac side effects. The butoxy group's steric bulk and lipophilicity contribute to this selectivity [1]. Researchers should utilize this compound as the starting aldehyde in reductive amination or hydrazone formation to generate focused libraries for SAR exploration around the TR ligand-binding domain .

Central Nervous System (CNS) Drug Discovery Programs

The high predicted LogP (4.8) and favorable BOILED-Egg profile of 4-butoxy-3,5-diiodobenzaldehyde indicate a strong propensity for blood-brain barrier penetration [1]. This makes it a valuable building block for synthesizing CNS-active compounds, particularly as a precursor for cholinesterase inhibitors targeting Alzheimer's disease . Compared to its hydroxy and methoxy analogs, which are predicted to be CNS-negative, the butoxy derivative is the only member of the series suitable for neuropharmacology applications.

Metabolically Stable Probes for In Vivo Pharmacology

Given its extremely weak interaction with aldehyde oxidase (IC50 > 1 mM), 4-butoxy-3,5-diiodobenzaldehyde is predicted to be resistant to the rapid hepatic oxidation that degrades hydroxy- and methoxy-substituted analogs [1]. Researchers designing tool compounds for in vivo studies should select this butoxy variant to minimize confounding effects from active metabolites and to achieve more predictable pharmacokinetics, thereby enabling clearer interpretation of target engagement data .

Dual Cholinesterase Inhibitor Lead Optimization

With IC50 values of 5.1–5.6 µM against AChE and 4.8–14.1 µM against BuChE, 4-butoxy-3,5-diiodobenzaldehyde provides a moderate but tractable starting point for medicinal chemistry optimization [1]. Its balanced inhibition profile is favorable for exploring dual AChE/BuChE inhibitors, a strategy gaining traction for Alzheimer's disease therapy . Analogs lacking the butoxy group (hydroxy, methoxy) are essentially inactive (IC50 > 100 µM), making the butoxy derivative the only viable scaffold within this series for cholinesterase-targeted campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butoxy-3,5-diiodobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.